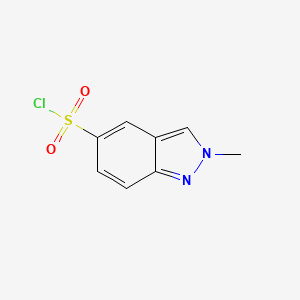

2-Methyl-2H-indazole-5-sulfonyl chloride

Description

BenchChem offers high-quality 2-Methyl-2H-indazole-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2H-indazole-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylindazole-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c1-11-5-6-4-7(14(9,12)13)2-3-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQKYXMWGYKMGPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methyl-2H-indazole-5-sulfonyl chloride for Advanced Chemical Synthesis

Executive Summary: 2-Methyl-2H-indazole-5-sulfonyl chloride is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structural backbone, the indazole ring, is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules, including several FDA-approved drugs.[1][2][3] The presence of a reactive sulfonyl chloride group makes this molecule a versatile intermediate, primarily for the synthesis of sulfonamides and sulfonate esters, enabling the exploration of new chemical entities in drug discovery. This guide provides a detailed overview of its chemical properties, a plausible synthetic route, its core reactivity, and essential safety protocols, designed for researchers and drug development professionals.

Compound Identification and Physicochemical Properties

2-Methyl-2H-indazole-5-sulfonyl chloride is a specific isomer of methylated indazole sulfonyl chloride. The "2H" designation indicates that the methyl group is attached to the nitrogen atom at position 2 of the indazole ring system. This structural feature is critical as it influences the molecule's electronic properties, stability, and steric environment compared to its 1H-indazole isomer.

Table 1: Core Compound Identifiers

| Property | Value | Source |

|---|---|---|

| Systematic Name | 2-methyl-2H-indazole-5-sulfonyl chloride | |

| CAS Number | 1097731-30-0 | [4][5] |

| Molecular Formula | C₈H₇ClN₂O₂S | [4] |

| Molecular Weight | 230.67 g/mol | [4] |

| Canonical SMILES | CN1N=C2C=C(C=CC2=C1)S(=O)(=O)Cl |

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical Form | Solid | Assumed based on related compounds. |

| Melting Point | Data not available | |

| Boiling Point | Data not available | Likely to decompose at high temperatures. |

| Storage Conditions | Store in a dry, cool, and well-ventilated place under an inert atmosphere. Recommended temperature: 2-8°C.[6] | The sulfonyl chloride moiety is sensitive to moisture. |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core is a bioisostere of purine, allowing it to interact with a variety of biological targets, particularly protein kinases. This has led to its incorporation into numerous successful therapeutic agents. The stability of the aromatic system combined with the hydrogen bonding capabilities of the nitrogen atoms makes it an ideal scaffold for drug design.[3]

Key examples of FDA-approved drugs containing the indazole moiety include Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Axitinib, another kinase inhibitor used in cancer therapy.[1][2] The utility of 2-Methyl-2H-indazole-5-sulfonyl chloride lies in its ability to serve as a key building block for creating novel analogs of these and other important therapeutic agents.

Caption: The Indazole Scaffold in Medicinal Chemistry.

Synthesis and Manufacturing

The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is a multi-step process that logically begins with the formation of the core indazole ring, followed by functionalization. While specific proprietary methods may exist, a chemically sound and generalizable pathway can be proposed based on established organic chemistry principles.[7][8]

Proposed Synthetic Pathway

A plausible route involves two key transformations:

-

Formation of 2-Methyl-2H-indazole: This can be achieved through various methods, such as the cyclization of a suitably substituted o-nitrobenzylamine derivative. The Davis-Beirut reaction, for instance, involves treating a 2-nitrobenzylamine with a base to induce cyclization, which is advantageous as it avoids toxic or expensive metals.[1]

-

Chlorosulfonation: The introduction of the sulfonyl chloride group onto the pre-formed indazole ring is typically accomplished via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H). The directing effects of the fused ring system favor substitution at the 5-position.

Caption: Proposed Synthetic Workflow.

Experimental Protocol: Chlorosulfonation of 2-Methyl-2H-indazole

This protocol describes a general procedure for the final step. Causality: This reaction must be conducted under strictly anhydrous conditions as chlorosulfonic acid and the resulting sulfonyl chloride product are highly reactive towards water.

-

Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber), place 2-Methyl-2H-indazole (1.0 eq).

-

Reaction Setup: Cool the flask to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (4-5 eq) dropwise via the dropping funnel over 30-45 minutes. Rationale: The dropwise addition at low temperature is crucial to control the highly exothermic nature of the reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. Trustworthiness: This step is highly exothermic and must be performed with extreme caution in a fume hood. The ice dissipates the heat of quenching. The product will precipitate as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the isolated solid under vacuum to yield the crude 2-Methyl-2H-indazole-5-sulfonyl chloride. Further purification can be achieved by recrystallization if necessary.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is dominated by the reactivity of the sulfonyl chloride group. This functional group is a powerful electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles.

Core Reactivity: Sulfonamide Formation

The most common and valuable application is the reaction with primary or secondary amines to form stable sulfonamide linkages, which are a cornerstone of many medicinal chemistry programs.

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsdr.org [ijsdr.org]

- 3. caribjscitech.com [caribjscitech.com]

- 4. 2-methyl-2H-indazole-5-sulfonyl chloride | 1097731-30-0 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1363381-73-0|2-Methyl-2H-indazole-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 7. 2H-Indazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

2-Methyl-2H-indazole-5-sulfonyl chloride chemical properties

An In-depth Technical Guide to 2-Methyl-2H-indazole-5-sulfonyl chloride: Properties, Synthesis, and Applications

Abstract

2-Methyl-2H-indazole-5-sulfonyl chloride stands as a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural architecture, combining the privileged indazole scaffold with a highly reactive sulfonyl chloride functional group, makes it an invaluable intermediate for the synthesis of complex molecular entities. This guide provides a comprehensive technical overview of its core chemical properties, plausible synthetic routes, characteristic reactivity, and significant applications, particularly in the development of novel therapeutics. Authored for researchers, chemists, and drug development professionals, this document synthesizes available data with field-proven insights to explain the causality behind experimental choices and to underscore the compound's strategic importance in discovery chemistry programs, such as the synthesis of allosteric CC-chemokine receptor 4 (CCR4) antagonists.

Introduction: The Strategic Value of the Indazole-Sulfonamide Motif

The indazole ring system is a prominent scaffold in medicinal chemistry, recognized for its versatile biological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1][2] When functionalized to form an indazole sulfonamide, its therapeutic potential is often enhanced, a testament to the sulfonamide group's ability to engage in critical hydrogen bonding interactions with biological targets.[1][3][4] 2-Methyl-2H-indazole-5-sulfonyl chloride (CAS No. 1097731-30-0) is a key reagent that facilitates the introduction of the 2-methyl-indazole moiety into target molecules, serving as a linchpin in the synthesis of advanced drug candidates.[3][5][6] Understanding its chemical behavior is therefore essential for leveraging its full potential in drug design and development.

Core Physicochemical and Structural Properties

The precise isomeric arrangement of the methyl group on the indazole ring is critical for defining the molecule's three-dimensional shape and its subsequent interactions with biological targets. The title compound features the methyl group at the N2 position, distinguishing it from its N1 isomer.

Table 1: Compound Identification and Key Properties

| Property | Value | Source(s) |

| Compound Name | 2-Methyl-2H-indazole-5-sulfonyl chloride | [5] |

| CAS Number | 1097731-30-0 | [5][7][8] |

| Molecular Formula | C₈H₇ClN₂O₂S | [7][8] |

| Molecular Weight | 230.67 g/mol | [7][8] |

| MDL Number | MFCD21642048 | [8] |

While experimental data for physical properties such as melting and boiling points are not widely published, sulfonyl chlorides are typically crystalline solids at room temperature and are known for their reactivity, particularly towards moisture.

Synthesis and Purification: A Proposed Experimental Workflow

A robust and scalable synthesis is paramount for the utility of any chemical building block. While proprietary syntheses exist, a chemically sound and common approach for preparing aryl sulfonyl chlorides from an amino precursor is via a Sandmeyer-type reaction. This method is reliable and proceeds through well-understood intermediates.

Causality of the Synthetic Strategy

The choice of 2-methyl-2H-indazol-5-amine as the starting material is strategic. The amino group provides a versatile handle for diazotization, which is the key step to introduce the sulfonyl chloride moiety. This transformation is a cornerstone of aromatic chemistry, valued for its reliability and the commercial availability of the necessary reagents.

Proposed Synthetic Protocol

Objective: To synthesize 2-Methyl-2H-indazole-5-sulfonyl chloride from 2-methyl-2H-indazol-5-amine.

Materials:

-

2-Methyl-2H-indazol-5-amine[9]

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(I) Chloride (CuCl)

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-methyl-2H-indazol-5-amine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The reaction is self-validating through the formation of a clear solution, indicating complete diazotization.

-

-

Sulfonylation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent saturated with sulfur dioxide gas at 0 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to this SO₂-saturated solution. Vigorous nitrogen gas evolution will be observed, which serves as a visual indicator of reaction progress.

-

Allow the reaction to stir and slowly warm to room temperature over 2-3 hours until gas evolution ceases.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

-

Purification:

-

Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford the pure 2-Methyl-2H-indazole-5-sulfonyl chloride.

-

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for 2-Methyl-2H-indazole-5-sulfonyl chloride.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-methyl-2H-indazole-5-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom. It is an excellent sulfonylating agent, readily reacting with a wide range of nucleophiles.

Primary Reactivity: Sulfonamide Formation

The most common and valuable reaction is with primary or secondary amines to form stable sulfonamide linkages.[4][10] This reaction is fundamental to the construction of many biologically active molecules.[3][6]

General Protocol for Sulfonamide Synthesis:

-

Reaction Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) in an inert aprotic solvent (e.g., DCM, THF) at 0 °C.

-

Reagent Addition: Slowly add a solution of 2-methyl-2H-indazole-5-sulfonyl chloride (1.1 eq) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer and concentrate to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.

Mechanism of Sulfonylation

The reaction proceeds via a nucleophilic substitution at the sulfur center. The amine nitrogen attacks the electrophilic sulfur atom, leading to a transient tetrahedral intermediate. The chloride ion is subsequently eliminated as a leaving group, and the base deprotonates the nitrogen to yield the final, neutral sulfonamide product.

Caption: Mechanism of sulfonamide formation from a sulfonyl chloride.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of 2-methyl-2H-indazole-5-sulfonyl chloride. The following table summarizes the expected spectroscopic signatures based on its functional groups.[11]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features | Rationale |

| ¹H NMR | • Singlet (~4.2 ppm, 3H)• Aromatic Multiplets (7.5-8.5 ppm, 4H) | • Methyl group (N-CH₃).• Protons on the indazole ring; deshielded by the electron-withdrawing -SO₂Cl group. |

| ¹³C NMR | • Aliphatic C (~35 ppm)• Aromatic C (110-150 ppm) | • Methyl carbon.• Six distinct aromatic carbons, with the carbon attached to the sulfonyl group being the most deshielded. |

| IR (cm⁻¹) | • 1370-1410 (strong)• 1166-1204 (strong)• ~3100 (aromatic C-H) | • Asymmetric S=O stretch.• Symmetric S=O stretch.[11]• Characteristic aromatic stretches. |

| Mass Spec (MS) | • Molecular Ion Peak (M⁺)• M+2 peak (~1/3 intensity of M⁺) | • Corresponds to the molecular weight (230.67).• Presence of the ³⁷Cl isotope is a key diagnostic feature for chlorine-containing compounds.[11] |

Applications in Drug Discovery

The primary application of 2-methyl-2H-indazole-5-sulfonyl chloride is as a strategic intermediate in the synthesis of pharmacologically active agents. Its most notable use is in the development of indazole arylsulfonamides, which have been identified as potent, allosteric antagonists of the CC-chemokine receptor 4 (CCR4).[3][6] CCR4 is a key receptor involved in inflammatory diseases and cancer, making it an attractive therapeutic target.

The sulfonyl chloride allows for the modular assembly of a chemical library by reacting it with various amines, enabling systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3][6]

Caption: Role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][12]

-

Incompatibilities: Keep away from water, moisture, strong bases, alcohols, and strong oxidizing agents.[12] The compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage. Avoid inhalation of dust or vapors.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[7][13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[7] Thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl).[12]

Conclusion

2-Methyl-2H-indazole-5-sulfonyl chloride is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, allows for the efficient and modular synthesis of complex indazole sulfonamides. The demonstrated success of this scaffold in developing potent CCR4 antagonists highlights the compound's strategic importance.[3][6] By understanding its synthesis, reactivity, and handling requirements, researchers can effectively utilize this building block to accelerate the discovery of novel therapeutics.

References

-

Echemi. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride. Retrieved from Echemi website.[5]

-

ChemicalBook. (n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride - Safety Data Sheet. Retrieved from ]">https://www.chemicalbook.com.[7]

-

Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from ]">https://www.fishersci.com.[12]

-

Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from ]">https://www.fishersci.com.

-

Sigma-Aldrich. (2024). SAFETY DATA SHEET. Retrieved from ]">https://www.sigmaaldrich.com.

-

CymitQuimica. (2024). Safety Data Sheet. Retrieved from ]">https://www.cymitquimica.com.[13]

-

Gómez-Palomino, A., & Cornella, J. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition.[14]

-

PubMed. (n.d.). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.[3]

-

MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.[1]

-

ACS Publications. (n.d.). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.[6]

-

El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research.[4]

-

Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.[10]

-

Autechaux. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]9]

-

Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.[11]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.[2]

-

Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.[15]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 2-methyl-2H-indazole-5-sulfonyl chloride | 1097731-30-0 [chemicalbook.com]

- 9. Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery [whsysbio.net]

- 10. cbijournal.com [cbijournal.com]

- 11. acdlabs.com [acdlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. d-nb.info [d-nb.info]

- 15. caribjscitech.com [caribjscitech.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-2H-indazole-5-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a proposed synthetic route for 2-Methyl-2H-indazole-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably the tyrosine kinase inhibitor, Pazopanib. This document is structured to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for the chosen synthetic strategy, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of 2-Methyl-2H-indazole-5-sulfonyl Chloride

Indazole scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active molecules.[1] The 2-methyl-2H-indazole moiety, in particular, is a crucial component of Pazopanib, a medication used in the treatment of renal cell carcinoma and soft tissue sarcoma. The sulfonyl chloride functional group at the 5-position serves as a versatile handle for the introduction of a sulfonamide side chain, a common pharmacophore in drug design. The precise and efficient synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is therefore of significant interest to the pharmaceutical industry.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride can be logically approached through a three-step sequence starting from the commercially available 1H-indazole. This proposed pathway is designed to ensure high regioselectivity and yield at each stage.

Caption: Proposed three-step synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride.

Step 1: Regioselective N-Methylation of 1H-Indazole

The alkylation of 1H-indazole can occur at either the N1 or N2 position, leading to a mixture of isomers.[2] For the synthesis of the desired 2-Methyl-2H-indazole, achieving high regioselectivity for N2-methylation is paramount. Various methods have been developed to control the regioselectivity of indazole alkylation, often by manipulating reaction conditions and the choice of methylating agent.[2][3]

Causality of Experimental Choices:

The choice of a methylating agent and base/solvent system is critical for directing the methylation to the N2 position. While thermodynamically controlled reactions often favor the N1-isomer, kinetically controlled conditions can favor the N2-product.[4] The use of dimethyl sulfate in the presence of a base like sodium bicarbonate in a polar aprotic solvent such as acetone provides a reliable method for achieving good yields of the N2-methylated product.[5]

Experimental Protocol: N-Methylation of 1H-Indazole

Materials:

-

1H-Indazole

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1H-indazole (1.0 eq) in acetone, add sodium bicarbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature.

-

Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 20 hours), cool the mixture to room temperature.[5]

-

Filter off the inorganic salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 2-Methyl-2H-indazole.

| Reagent | Molar Eq. | Purpose |

| 1H-Indazole | 1.0 | Starting material |

| Dimethyl sulfate | 1.2 | Methylating agent |

| Sodium bicarbonate | 2.0 | Base |

| Acetone | - | Solvent |

Step 2: Sulfonation of 2-Methyl-2H-indazole

The introduction of a sulfonic acid group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a sulfonating agent. For heterocyclic compounds, the choice of sulfonating agent and reaction conditions is crucial to avoid degradation of the ring system. Chlorosulfonic acid is a potent sulfonating agent that can be used for this purpose.[6] The electron-donating nature of the N-methyl group is expected to activate the indazole ring towards electrophilic substitution, with the 5-position being a likely site of substitution due to electronic and steric factors.

Causality of Experimental Choices:

The direct sulfonation of 2-Methyl-2H-indazole is a proposed step based on established sulfonation chemistry of aromatic and heterocyclic compounds.[6] Using an excess of chlorosulfonic acid as both the reagent and solvent at a controlled temperature allows for the sulfonation to proceed while minimizing side reactions. The reaction is quenched by carefully pouring the mixture onto ice, which precipitates the sulfonic acid product.

Proposed Experimental Protocol: Sulfonation of 2-Methyl-2H-indazole

Materials:

-

2-Methyl-2H-indazole

-

Chlorosulfonic acid (ClSO₃H)

-

Ice

-

Deionized water

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, cool chlorosulfonic acid (4.0 eq) to 0-5 °C in an ice-salt bath.

-

Slowly add 2-Methyl-2H-indazole (1.0 eq) portion-wise to the cold chlorosulfonic acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 2-Methyl-2H-indazole-5-sulfonic acid is collected by filtration.

-

Wash the solid with cold deionized water until the washings are neutral to pH paper.

-

Dry the product under vacuum to yield the desired sulfonic acid.

| Reagent | Molar Eq. | Purpose |

| 2-Methyl-2H-indazole | 1.0 | Starting material |

| Chlorosulfonic acid | 4.0 | Sulfonating agent and solvent |

Step 3: Chlorination of 2-Methyl-2H-indazole-5-sulfonic acid

The final step in the synthesis is the conversion of the sulfonic acid to the corresponding sulfonyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed, with thionyl chloride (SOCl₂) being a common and effective choice.[7] The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the sulfonyl chloride.

Causality of Experimental Choices:

Thionyl chloride is a cost-effective and highly reactive reagent for the conversion of sulfonic acids to sulfonyl chlorides.[7] The reaction is typically performed by heating the sulfonic acid in an excess of thionyl chloride, which also serves as the solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The excess thionyl chloride can be removed by distillation after the reaction is complete.

Proposed Experimental Protocol: Chlorination of 2-Methyl-2H-indazole-5-sulfonic acid

Materials:

-

2-Methyl-2H-indazole-5-sulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Toluene

-

Hexane

Procedure:

-

To a flask equipped with a reflux condenser and a gas outlet connected to a scrubber, add 2-Methyl-2H-indazole-5-sulfonic acid (1.0 eq) and thionyl chloride (5.0 eq).

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. Toluene can be added and co-distilled to ensure complete removal.

-

The crude 2-Methyl-2H-indazole-5-sulfonyl chloride can be purified by recrystallization from a suitable solvent system, such as toluene/hexane, to yield the final product.

| Reagent | Molar Eq. | Purpose |

| 2-Methyl-2H-indazole-5-sulfonic acid | 1.0 | Starting material |

| Thionyl chloride | 5.0 | Chlorinating agent and solvent |

| N,N-Dimethylformamide | Catalytic | Catalyst |

Experimental Workflow Visualization

Caption: Detailed workflow for the synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride.

Safety Considerations

-

Dimethyl sulfate is a potent alkylating agent and is carcinogenic and toxic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.

-

Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic gases. All manipulations should be carried out in a fume hood, and appropriate protective gear, including a face shield and acid-resistant gloves, is essential.

-

Thionyl chloride is also corrosive and reacts with moisture to release toxic gases (HCl and SO₂). It should be handled in a fume hood, and care should be taken to avoid inhalation of vapors.

Conclusion and Future Perspectives

The proposed three-step synthesis provides a logical and scientifically sound route to 2-Methyl-2H-indazole-5-sulfonyl chloride. While the N-methylation step is well-established, the subsequent sulfonation and chlorination steps for this specific substrate are based on analogous transformations and would require experimental validation and optimization. This guide serves as a robust starting point for researchers aiming to synthesize this important pharmaceutical intermediate. Further studies could focus on optimizing the reaction conditions to improve yields and minimize waste, as well as exploring alternative, greener synthetic methodologies.

References

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

- Thakkar, S. S., Thakor, P. T., Doshi, H. V., & Ray, A. (2017). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Inventi Rapid: Pharm Analysis & Quality Assurance, 2017(3), 1-10.

-

National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

-

IJSDR. (n.d.). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl). Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]

-

University College Cork. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

-

(n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

-

ResearchGate. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

-

Organic Chemistry Portal. (n.d.). S-Chlorinations. Retrieved from [Link]

-

Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]

-

JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-methyl-2h-indazole-3-sulfonyl chloride (C8H7ClN2O2S). Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 2-methyl-2H-indazole-5-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2014). How to carry out a sulfonation reaction?. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati. Retrieved from [Link]

-

(n.d.). 2-methyl-2H-indazole-5-sulfonyl chloride (97%). Retrieved from [Link]

Sources

- 1. US4166070A - Process for the preparation of sulfonic acid chlorides - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. US3541110A - Indazole-5-sulfonamides - Google Patents [patents.google.com]

- 4. connectjournals.com [connectjournals.com]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

2-Methyl-2H-indazole-5-sulfonyl chloride structural analogs

An In-Depth Technical Guide to 2-Methyl-2H-indazole-5-sulfonyl Chloride and its Structural Analogs in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-2H-indazole-5-sulfonyl chloride, a key synthetic intermediate, and its structural analogs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents. The narrative synthesizes chemical principles with pharmacological insights, explaining the rationale behind synthetic strategies and structure-activity relationships (SAR).

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

Nitrogen-containing heterocyclic compounds are foundational to modern pharmacology, and among them, the indazole ring system stands out as a "privileged scaffold."[1][2] This bicyclic structure, consisting of a benzene ring fused to a pyrazole ring, is a key feature in numerous compounds with a broad spectrum of biological activities.[3][4] The versatility of the indazole core allows it to engage in various intermolecular interactions with biological targets, including hydrogen bonding, π-stacking, and hydrophobic interactions, making it a favored motif in drug design.[5]

Indazoles can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being generally more thermodynamically stable.[3][6] This structural feature is critical, as the placement of substituents on either the N1 or N2 nitrogen atom can significantly influence the molecule's spatial arrangement and, consequently, its pharmacological profile.[7]

The clinical and commercial success of indazole-containing drugs underscores the scaffold's importance. Notable examples include:

-

Pazopanib and Axitinib: Tyrosine kinase inhibitors used in cancer therapy.[1][8]

-

Granisetron: A selective 5-HT3 receptor antagonist used as an antiemetic in patients undergoing chemotherapy.[1]

-

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) used for pain and inflammation relief.[4][8]

The proven track record of this scaffold, combined with its synthetic tractability, continues to fuel extensive research into novel indazole derivatives targeting a wide array of diseases, including cancer, inflammation, infectious diseases, and neurological disorders.[1][2][9]

2-Methyl-2H-indazole-5-sulfonyl Chloride: The Core Reagent

The strategic functionalization of the indazole core is paramount for developing new chemical entities. 2-Methyl-2H-indazole-5-sulfonyl chloride (CAS No. 1097731-30-0) is a highly valuable and reactive intermediate designed for this purpose.[10] The 2-methyl substitution locks the molecule into the 2H-indazole tautomeric form, providing a fixed and predictable vector for subsequent modifications. The sulfonyl chloride group at the 5-position serves as a versatile chemical handle for diversification.

Proposed Synthesis and Rationale

The synthesis of 2-Methyl-2H-indazole-5-sulfonyl chloride is a multi-step process where regioselectivity is a key consideration.

-

N-Methylation of Indazole: The initial challenge is the regioselective methylation of the indazole ring. Direct alkylation of 1H-indazole often yields a mixture of N1 and N2 isomers. Various synthetic methods have been developed to control this regioselectivity, with reaction conditions and the nature of the starting material playing a crucial role.[6][11] Achieving a high yield of the desired 2-methyl-2H-indazole isomer is a critical first step.

-

Chlorosulfonation: The subsequent introduction of the sulfonyl chloride group is typically achieved via electrophilic aromatic substitution. A common and effective method is direct chlorosulfonation using chlorosulfonic acid.[12] The directing effects of the fused ring system guide the substitution, with the 5-position being a favorable site for electrophilic attack.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed alternative workflow for the synthesis of the core reagent.

Reactivity and Role as a Synthetic Intermediate

The sulfonyl chloride moiety is a potent electrophile. Its primary utility lies in its reaction with nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages (-SO₂-NRR'). This reaction is the cornerstone for creating large libraries of diverse structural analogs, where the "R" groups on the amine can be systematically varied to probe the chemical space around the core scaffold and optimize biological activity.

Structural Analogs: Synthesis, SAR, and Therapeutic Potential

By reacting 2-Methyl-2H-indazole-5-sulfonyl chloride with a diverse range of amines, researchers can generate a multitude of structural analogs. The resulting indazole-5-sulfonamides are a rich source of potential drug candidates.

General Synthetic Strategy for Analogs

The synthesis of N-aryl or N-alkyl indazole-5-sulfonamides is typically a straightforward nucleophilic substitution reaction. The protocol is robust and amenable to parallel synthesis for library generation.

Caption: General reaction scheme for the synthesis of structural analogs.

Case Study 1: Indazole Sulfonamides as Allosteric CCR4 Antagonists

The CC-chemokine receptor 4 (CCR4) is a key mediator in inflammatory and allergic responses, as well as in tumor cell migration, making it an attractive therapeutic target. An extensive study on indazole arylsulfonamides identified potent allosteric antagonists of CCR4.[13][14]

Structure-Activity Relationship (SAR) Insights:

-

Indazole Core Substitution: Small substituents were tolerated at the C5, C6, and C7 positions, with C6-substituted analogs being preferred. Methoxy or hydroxyl groups at the C4 position were found to be potent.[13]

-

N1-Substituent: The N1 position of the indazole ring (in the context of 1H-indazole-3-sulfonamides) was explored extensively. Meta-substituted benzyl groups bearing an α-amino acyl group were identified as the most potent N1-substituents.[14]

-

Sulfonamide Moiety: The nature of the aryl or heteroaryl group attached to the sulfonamide nitrogen was critical. The 5-chlorothiophene-2-sulfonamide was identified as the most potent N3-substituent in the 1H-indazole series.[13]

-

Pharmacokinetics: A key challenge was balancing potency with oral absorption and metabolic clearance. Strongly basic amino groups led to poor oral absorption, while less basic analogs like morpholines showed good absorption but high clearance. This highlights the delicate interplay between structure, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties that must be managed during lead optimization.[13][14]

| Analog Series | Key Structural Feature | Target | Reported Potency (IC₅₀) | Reference |

| Indazole Arylsulfonamides | C6-substitution on indazole | Human CCR4 | Varies with substituent | [13] |

| Indazole Arylsulfonamides | N1 meta-substituted benzyl | Human CCR4 | Nanomolar range for optimized compounds | [14] |

| Indazole Arylsulfonamides | 5-chlorothiophene-2-sulfonamide | Human CCR4 | Highly potent | [13] |

Case Study 2: Indazole Sulfonamides as IMPDH Inhibitors for Tuberculosis

Inosine monophosphate dehydrogenase (IMPDH) is an essential enzyme in the purine biosynthesis pathway of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A high-throughput screen identified a potent, non-cytotoxic indazole sulfonamide with activity against Mtb.[15][16]

Mechanistic and Structural Insights:

-

Mechanism of Action: The indazole sulfonamide was confirmed to be a direct inhibitor of IMPDH. Growth inhibition of Mtb could be rescued by supplementing the culture with guanine, which bypasses the IMPDH-dependent pathway.[15]

-

Binding Mode: X-ray crystallography of the IMPDH-IMP-inhibitor complex revealed that the compound binds via direct π-π stacking interactions with the IMP substrate, classifying it as an uncompetitive inhibitor.[16]

-

Translational Challenges: Despite promising in vitro activity and acceptable pharmacokinetic properties in lead compounds, the series failed to show efficacy in murine models of tuberculosis. This was attributed to two factors: the slow, growth-rate-dependent killing mechanism and the discovery of high (millimolar) concentrations of guanine in the caseum of infected lung tissue, which effectively outcompetes the inhibitor.[15][16] This case study serves as a critical lesson in drug discovery, emphasizing the importance of validating a target's vulnerability in the complex in vivo disease environment.

Caption: Logical workflow for establishing structure-activity relationships.

Experimental Protocols

Adherence to robust and reproducible experimental methods is the foundation of scientific integrity. The following section provides representative protocols.

General Protocol for the Synthesis of a 2-Methyl-2H-indazole-5-sulfonamide Analog

This protocol is a generalized procedure and may require optimization for specific substrates.

-

Reagent Preparation: To a solution of a selected primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve 2-Methyl-2H-indazole-5-sulfonyl chloride (1.0 equivalent) in a minimum amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C over 10-15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-16 hours (reaction progress can be monitored by Thin Layer Chromatography or LC-MS).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Protocol for an In Vitro Kinase Inhibition Assay

This protocol outlines the principle for screening analogs against a protein kinase target, such as MAPK1.[9]

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Reaction: In a 96-well or 384-well plate, combine the kinase enzyme, a suitable peptide or protein substrate, and ATP in a buffered solution.

-

Inhibition: Add the test compound at various concentrations to the assay wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a phosphospecific antibody in an ELISA format or by using a luminescence-based assay that measures the amount of ATP consumed.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

2-Methyl-2H-indazole-5-sulfonyl chloride is a powerful and versatile building block for medicinal chemistry. The derived sulfonamide analogs have demonstrated significant potential across a range of therapeutic targets, including GPCRs like CCR4 and essential enzymes like IMPDH. The established synthetic routes are robust, allowing for the systematic exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area will likely focus on:

-

Exploring New Biological Targets: Applying libraries of these analogs to novel or underexplored biological targets to identify new therapeutic opportunities.

-

Structure-Based Design: Utilizing computational modeling and X-ray crystallography to rationally design next-generation analogs with improved binding affinity and selectivity.

-

Bioisosteric Replacement: Replacing the sulfonamide linker with other functional groups to modulate physicochemical properties and potentially overcome limitations such as metabolic instability or off-target effects.

-

Targeted Drug Delivery: Conjugating potent indazole sulfonamide warheads to targeting moieties (e.g., antibodies) to create highly specific drug conjugates.

The indazole sulfonamide scaffold remains a fertile ground for discovery, and the foundational knowledge detailed in this guide provides a strong starting point for researchers aiming to develop the next generation of innovative medicines.

References

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, (11). [Link][1][2]

-

Wei, Y., Su, M., & Liu, G. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983. [Link][3]

-

Catarzi, D., Varano, F., & Colotta, V. (2014). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Heterocyclic Chemistry, 51(5), 1161-1175. [Link][4]

-

Simpson, G. L., et al. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry, 56(15), 6047-6060. [Link][13]

-

Aouad, M. R., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Results in Chemistry, 5, 100890. [Link][8]

-

Simpson, G. L., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(15), 6047-6060. [Link][14]

-

Saghdani, N., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank, 2024(3), M1858. [Link][9]

-

Zhang, H., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(15), 2566-2571. [Link][17]

-

Singh, R., et al. (2017). Essential but Not Vulnerable: Indazole Sulfonamides Targeting Inosine Monophosphate Dehydrogenase as Potential Leads against Mycobacterium tuberculosis. ACS Infectious Diseases, 3(1), 18-33. [Link][15]

-

Singh, R., et al. (2017). Essential but Not Vulnerable: Indazole Sulfonamides Targeting Inosine Monophosphate Dehydrogenase as Potential Leads against Mycobacterium tuberculosis. ACS Infectious Diseases, 3(1), 18-33. [Link][16]

-

Bisacchi, G. S., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. [Link][18]

-

Unknown Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link][12]

-

Sanchez-Mendoza, E., et al. (2021). Recent developments in the synthesis of N-aryl sulfonamides. RSC Advances, 11(42), 26035-26055. [Link][19]

-

El-Damasy, A. K., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209308. [Link][5]

-

Bandi, S. R., & Akula, A. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology, 9(1), 20-34. [Link][6]

-

Anonymous. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 643-649. [Link][7]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-Indazoles. Retrieved from [Link][11]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caribjscitech.com [caribjscitech.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. 2H-Indazole synthesis [organic-chemistry.org]

- 12. rsc.org [rsc.org]

- 13. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Essential but Not Vulnerable: Indazole Sulfonamides Targeting Inosine Monophosphate Dehydrogenase as Potential Leads against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

biological significance of the indazole scaffold

An In-depth Technical Guide to the Biological Significance of the Indazole Scaffold

Executive Summary

The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique combination of structural rigidity, synthetic accessibility, and the capacity to engage in crucial hydrogen bonding interactions has made it a cornerstone in the development of a multitude of biologically active compounds.[3] This guide provides a comprehensive exploration of the indazole core, delving into its fundamental physicochemical properties, diverse mechanisms of action, and its successful application across a spectrum of therapeutic areas, from oncology to neurodegenerative disorders. We will examine the causality behind its efficacy, present validated experimental protocols, and visualize key biological pathways to offer actionable insights for professionals in drug discovery and development.

The Indazole Core: A Structural and Physicochemical Overview

Indazole, or benzpyrazole, is a bicyclic aromatic system resulting from the fusion of a benzene ring with a pyrazole ring.[4][5] This arrangement confers a stable, 10 π-electron aromatic system.[6] The scaffold primarily exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole.[4][7] This structural feature is critical, as the position of the nitrogen-bound hydrogen influences the molecule's hydrogen bonding capabilities and overall biological activity.

Considered a bioisostere of indole, the indazole nucleus can mimic the natural substrate in various enzymatic pockets, a property that has been extensively leveraged in drug design.[6] Its synthetic tractability allows for systematic modification at multiple positions, enabling fine-tuning of a compound's pharmacological profile.

Caption: The two primary tautomeric forms of the indazole scaffold.

The Indazole Scaffold in Oncology: A Paradigm of Targeted Therapy

The most profound impact of the indazole scaffold has been in the field of oncology.[1][8] Numerous derivatives have been developed as potent anticancer agents, with several achieving FDA approval and becoming mainstays in clinical practice.[9][10]

Mechanism of Action: Kinase Inhibition

The primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[3][11] The indazole nucleus frequently functions as an ATP surrogate, effectively occupying the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates.[3]

Key Kinase Targets:

-

VEGFR (Vascular Endothelial Growth Factor Receptor): Indazole-based drugs like Pazopanib and Axitinib are potent VEGFR inhibitors, disrupting tumor angiogenesis.[4][11][12]

-

ALK (Anaplastic Lymphoma Kinase): Entrectinib is an ALK inhibitor used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[4][10]

-

EGFR (Epidermal Growth Factor Receptor): Novel indazole derivatives have shown strong potency against EGFR kinases, including mutant forms that confer resistance to other therapies.[4]

-

ERK1/2 (Extracellular Signal-Regulated Kinase): Structure-guided design has led to indazole amides that show excellent enzymatic and cellular activity against the ERK1/2 pathway.[4][13]

-

Aurora Kinases: These are crucial for mitosis, and indazole derivatives have been identified as potent inhibitors, with the potential to induce cell cycle arrest and apoptosis.[14][15]

-

PLK4 (Polo-like kinase 4): As a key regulator of centriole duplication, PLK4 is a target for indazole-based inhibitors that show potent antiproliferative effects in various cancer cell lines.[16]

Caption: Simplified signaling cascade showing kinase inhibition by indazole derivatives.

Other Anticancer Mechanisms

Beyond kinase inhibition, indazole compounds can induce cancer cell death through other pathways:

-

Induction of Apoptosis: Certain derivatives promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins like Bcl-2.[9]

-

Inhibition of Cell Migration: Treatment with specific indazoles has been shown to disrupt cancer cell migration and invasion, partly by reducing the expression of matrix metalloproteinase-9 (MMP9).[9]

| Drug Name | Primary Target(s) | FDA-Approved Indication(s) | Citation(s) |

| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | [1][4][6] |

| Axitinib | VEGFR | Advanced Renal Cell Carcinoma | [1][6][10] |

| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, Peritoneal Cancer | [4][11] |

| Entrectinib | TRK A/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | [4][10] |

| Granisetron | 5-HT3 Receptor | Chemotherapy-induced nausea and vomiting | [2][6][10] |

Table 1: Selected FDA-Approved Drugs Featuring the Indazole Scaffold.

Anti-inflammatory Properties of Indazole Derivatives

The indazole scaffold is present in well-established nonsteroidal anti-inflammatory drugs (NSAIDs) like Benzydamine and Bendazac.[4][6] Their therapeutic effect stems from a multi-pronged mechanism of action.

Mechanism of Anti-inflammatory Action

-

COX Inhibition: Indazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins involved in pain and inflammation.[17][18] Some compounds show selectivity for COX-2, the inducible isoform highly expressed at sites of inflammation, which can lead to a better gastrointestinal safety profile.[19]

-

Cytokine Suppression: They effectively reduce the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[18][20]

-

Free Radical Scavenging: The compounds demonstrate an ability to scavenge free radicals, mitigating the oxidative stress that contributes to inflammatory processes.[18][20]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard, self-validating in vivo model for assessing acute anti-inflammatory activity.

Objective: To evaluate the ability of an indazole derivative to reduce acute inflammation in a rat model.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

-

Grouping: Animals are divided into groups (n=6): Vehicle Control, Positive Control (e.g., Diclofenac), and Test Groups (Indazole derivative at various doses).

-

Compound Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[18][20]

-

Measurement: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours; Vₜ).[21]

-

Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100%

-

Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test to determine statistical significance.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Indazoles in the Central Nervous System (CNS)

Emerging research highlights the potential of indazole derivatives in treating complex neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6][22] Their mechanism of action in the CNS is often linked to the inhibition of specific kinases and enzymes implicated in neuronal dysfunction.

Key CNS Targets:

-

Kinase Inhibition: Indazoles have been developed as inhibitors of kinases such as JNK3, Glycogen Synthase Kinase 3 (GSK3), and Leucine-rich repeat kinase 2 (LRRK2), which are involved in pathways of neuronal apoptosis and Tau phosphorylation.[6][22][23][24]

-

Monoamine Oxidase (MAO) Inhibition: Certain derivatives act as MAO inhibitors, which can increase the levels of neurotransmitters in the brain, a therapeutic strategy used in Parkinson's disease and depression.[22][23]

-

5-HT3 Receptor Antagonism: The drug Granisetron is a selective 5-HT3 receptor antagonist, demonstrating the scaffold's utility in modulating neurotransmitter systems for antiemetic effects.[2][6]

Broad-Spectrum Biological Activity

The versatility of the indazole scaffold extends to several other therapeutic areas, underscoring its privileged nature.[4][6]

-

Antimicrobial and Antifungal: Derivatives have shown activity against various bacterial and fungal strains.[6][25]

-

Anti-HIV: The scaffold has been incorporated into compounds with anti-HIV properties.[4][26]

-

Cardiovascular: Indazole-containing molecules have been investigated for antiarrhythmic, antihypertensive, and anti-platelet aggregation activities.[7][27]

Future Perspectives and Conclusion

The indazole scaffold is a validated and highly successful core in modern medicinal chemistry. Its journey from a chemical curiosity to the centerpiece of multiple FDA-approved drugs is a testament to its favorable physicochemical properties and pharmacological versatility.[2] Future research will undoubtedly focus on expanding its application to new biological targets, designing derivatives with enhanced selectivity to minimize off-target effects, and optimizing pharmacokinetic profiles to improve drug efficacy and patient outcomes.[3][6] The continued exploration of structure-activity relationships and the use of structure-based design will ensure that the indazole scaffold remains a significant source of novel therapeutic agents for years to come.[4][28]

References

-

Cai, C., Zhu, W., & Zhang, Y. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(9), 2985. [Link]

-

Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1875. [Link]

-

Li, Y., Wang, Y., Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(52), 32881-32890. [Link]

-

Cerecetto, H., & Gerpe, A. (2005). Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 5(10), 869–878. [Link]

-

Shang, C., Hou, Y., Meng, T., Shi, M., & Cui, G. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current topics in medicinal chemistry, 21(5), 363–376. [Link]

-

Request PDF. (n.d.). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

-

MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

-

Rajasekaran, S., & Rao, G. K. (2016). Synthesis and biological activities of a novel series of indazole derivatives. Biosciences Biotechnology Research Asia, 13(1), 253-260. [Link]

-

Bentham Science. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. [Link]

-

Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-cancer agents in medicinal chemistry, 21(7), 839–860. [Link]

-

Bentham Science. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

-

Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC advances, 11(43), 26909–26939. [Link]

-

Bentham Science. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

-

Ingenta Connect. (2005). Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]

-

ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]

-

Patil, M., Bheemachar, B., Kulkarni, R., & D'Souza, R. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. [Link]

-

Lisure, G. L., et al. (2014). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 57(15), 6505-6521. [Link]

-

Vaidya, S. D., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(4), 776–780. [Link]

-

RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

Bentham Science. (n.d.). Importance of Indazole against Neurological Disorders. [Link]

-

Sharma, N., et al. (2022). Importance of Indazole against Neurological Disorders. Current topics in medicinal chemistry, 22(23), 1899–1912. [Link]

-

Wiley Online Library. (2020). Recent Advances in the Development of Indazole‐based Anticancer Agents. [Link]

-

El-Sayed, M. A. A., et al. (2019). Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic chemistry, 85, 558–569. [Link]

-

ResearchGate. (n.d.). Importance of Indazole against Neurological Disorders. [Link]

-

ResearchGate. (2016). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. [Link]

-

Cao, J., et al. (2019). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & medicinal chemistry letters, 29(1), 108–112. [Link]

-

ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

-

Patil, M., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(9), FC01–FC05. [Link]

-

Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules (Basel, Switzerland), 22(11), 1869. [Link]

-

Singh, V., et al. (2025). Unraveling Neurodegenerative Disorders: The Potential of Indole and Imidazole-Based Heterocycles. Current topics in medicinal chemistry. [Link]

-

Abouzid, K. A., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of pharmacal research, 26(1), 1–8. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

-

Singh, K., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current medicinal chemistry, 29(29), 5035–5051. [Link]

-

Chang, C. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European journal of medicinal chemistry, 124, 484–494. [Link]

-

ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. [Link]

-

RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

-

Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC medicinal chemistry. [Link]

-

ResearchGate. (n.d.). FDA approved imidazole containing drugs. [Link]

-

Wikipedia. (n.d.). Indazole. [Link]

Sources

- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole - Wikipedia [en.wikipedia.org]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Indazole Derivatives [bldpharm.com]

- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 13. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biotech-asia.org [biotech-asia.org]

- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. benthamscience.com [benthamscience.com]

- 23. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

The Strategic Role of 2-Methyl-2H-indazole-5-sulfonyl Chloride in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical scaffolds available to researchers, the indazole nucleus has emerged as a privileged structure, present in a multitude of clinically approved drugs and investigational agents.[1][2] This guide focuses on a particularly valuable derivative, 2-Methyl-2H-indazole-5-sulfonyl chloride , and elucidates its strategic importance as a cornerstone for the synthesis of next-generation drug candidates, particularly in the realm of kinase inhibition. We will delve into the synthetic rationale, key applications, and the nuanced structure-activity relationships that underscore the utility of this versatile intermediate.

The Indazole Scaffold: A Foundation of Therapeutic Success

Indazoles, bicyclic aromatic heterocycles, are a cornerstone of modern medicinal chemistry, lauded for their ability to form key interactions with a wide array of biological targets.[1] Their structural rigidity and capacity for diverse substitutions have led to their incorporation into numerous FDA-approved drugs, including the anti-cancer agents Pazopanib and Axitinib.[3][4][5] The indazole core's prevalence in kinase inhibitors underscores its effectiveness in targeting the ATP-binding sites of these crucial enzymes.[6]

Synthesis and Chemical Properties of 2-Methyl-2H-indazole-5-sulfonyl chloride